1-Bromo-2,7-dimethylnaphthalene
Overview
Description
1-Bromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C12H11Br. It is a derivative of naphthalene, where two methyl groups are substituted at the 2 and 7 positions, and a bromine atom is substituted at the 1 position. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.
Preparation Methods
1-Bromo-2,7-dimethylnaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 2,7-dimethylnaphthalene using N-bromosuccinimide in the presence of a solvent like N,N-dimethylformamide and acetonitrile at room temperature. The reaction mixture is stirred for 16 hours, and the product is then extracted and purified . Another method involves the use of bromine in carbon disulfide at low temperatures, followed by purification .
Chemical Reactions Analysis
1-Bromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
1-Bromo-2,7-dimethylnaphthalene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Pharmaceutical Research: Its derivatives may be explored for potential biological activities and medicinal properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,7-dimethylnaphthalene primarily involves its role as a reactant in chemical reactions. In coupling reactions, for example, the bromine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
1-Bromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromo-2-methylnaphthalene: Similar structure but with only one methyl group.
2-Bromo-1,4-dimethylnaphthalene: Different substitution pattern on the naphthalene ring.
1-Bromo-2-naphthol: Contains a hydroxyl group instead of methyl groups.
These compounds share some reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.
Properties
IUPAC Name |
1-bromo-2,7-dimethylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNJIORMHTAGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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